molecular formula C24H27N3O4S2 B2918163 (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-91-0

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2918163
CAS No.: 850909-91-0
M. Wt: 485.62
InChI Key: YEOQEEFRYRGLRD-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with ethoxy and ethyl groups at positions 6 and 3, respectively. The benzamide moiety is further modified with a diallylsulfamoyl group at the para position. This compound’s Z-configuration is critical for its stereoelectronic properties, influencing its reactivity and biological interactions.

Key structural features include:

  • Benzo[d]thiazole core: Provides rigidity and π-conjugation, enhancing electronic delocalization.
  • Ethoxy and ethyl substituents: The ethoxy group at position 6 introduces steric bulk and polarity, while the ethyl group at position 3 modulates lipophilicity.
  • Diallylsulfamoyl group: A polar sulfonamide moiety with allyl chains, likely influencing solubility and intermolecular interactions.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-5-15-26(16-6-2)33(29,30)20-12-9-18(10-13-20)23(28)25-24-27(7-3)21-14-11-19(31-8-4)17-22(21)32-24/h5-6,9-14,17H,1-2,7-8,15-16H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOQEEFRYRGLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole ring.

    Introduction of the Ethyl and Ethoxy Groups: Alkylation reactions to introduce ethyl and ethoxy groups at the desired positions.

    Formation of the Sulfamoyl Group: Reaction of the intermediate with diallylamine and chlorosulfonic acid to introduce the sulfamoyl group.

    Final Coupling Reaction: Condensation of the benzothiazole intermediate with 4-aminobenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions could target the double bond in the benzothiazole ring or the sulfamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

    Antimicrobial Activity: Possible applications as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the substrate or binding to the active site. The benzothiazole moiety may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Ethoxy substituents (target) vs. methoxyethyl (): Ethoxy is less polar, increasing lipophilicity and membrane permeability.

Spectral Differences :

  • Thiadiazole derivatives () exhibit lower νC=O frequencies (~1600–1680 cm⁻¹) compared to benzo[d]thiazole derivatives (~1660–1680 cm⁻¹), reflecting reduced conjugation in thiadiazoles .
  • Allyl groups in the target compound may show distinctive ¹H-NMR signals at δ5.0–6.0 ppm (vinyl protons), absent in methylsulfonyl analogues .

Biological Activity

Chemical Structure and Properties

Molecular Formula: C24H30N4O2S
Molecular Weight: 446.59 g/mol
IUPAC Name: (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

The structure of this compound features a thiazole ring, which is known for its biological activity, particularly in antitumor and antimicrobial properties. The presence of the sulfamoyl group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antitumor properties. For instance, derivatives of benzothiazoles have shown potent activity against various cancer cell lines, including breast, ovarian, and lung cancers. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Case Study: In Vitro Activity

A study evaluating the in vitro effects of similar benzothiazole derivatives on human breast cancer cell lines reported IC50 values in the nanomolar range, suggesting a strong potential for therapeutic use. The structural modifications in these compounds were crucial in enhancing their selectivity and potency against tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The sulfamoyl group is known to enhance the compound's ability to interact with bacterial enzymes, making it a candidate for developing new antibiotics. Research has shown that similar compounds can effectively inhibit bacterial growth by disrupting essential metabolic pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition: Binding to active sites on enzymes critical for cancer cell survival or bacterial metabolism.
  • Cell Cycle Arrest: Inducing apoptosis in cancer cells by interfering with cell cycle regulation.

Comparative Biological Activity

CompoundTargetActivityReference
Compound AHuman Breast CancerIC50 = 10 nM
Compound BE. coliInhibition Zone = 15 mm
(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamideVarious Tumor LinesTBDCurrent Study

Synthesis and Optimization

The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions that optimize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency.

Future Directions

Further research is required to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential before considering clinical applications.

Q & A

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect <0.1% impurities. Retention time ~12.5 min .
  • Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values (e.g., C: 60.56%, H: 5.56%, N: 9.10%) .
  • TLC Monitoring : Silica gel GF₂₅₄ with EtOAc/hexane (3:7) to track intermediates .

How can computational modeling predict the compound’s metabolic liabilities?

Advanced Research Question
Tools :

  • CYP Reactivity : Use StarDrop’s DEREK or MetaSite to identify labile sites (e.g., allyl sulfonamide oxidation to sulfonic acid) .
  • ADMET Prediction : SwissADME to estimate logP (≈3.5), suggesting moderate blood-brain barrier penetration .
    Validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life degradation .

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